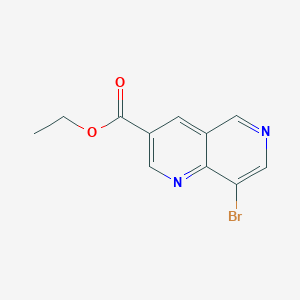

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-bromo-1,6-naphthyridine-3-carboxylate typically involves the bromination of 1,6-naphthyridine followed by esterification. One common method includes the reaction of 1,6-naphthyridine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 8-position. This is followed by esterification with ethyl chloroformate to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Nucleophilic Substitution

The bromine and chlorine atoms on the naphthyridine core can be readily substituted by nucleophiles.

-

Reagents and Conditions: Common reagents include sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Major Products: Substituted naphthyridine derivatives with various functional groups.

Oxidation and Reduction

Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate can undergo oxidation and reduction reactions.

-

Oxidation: Oxidation can lead to the formation of corresponding naphthyridine N-oxides.

-

Reagents and Conditions: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

-

-

Reduction: Reduction can result in dihydro derivatives.

-

Reagents and Conditions: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.

-

Coupling Reactions

This compound can participate in various coupling reactions.

-

Suzuki-Miyaura and Heck Coupling: These reactions can form biaryl or styrene derivatives.

-

Reagents and Conditions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or ethanol.

-

-

Products Formed: Biaryl or styrene derivatives.

Palladium-Catalyzed Reactions

Palladium catalysts can be employed to synthesize substituted naphthyridines . For example, brominated naphthyridine derivatives can undergo Suzuki coupling reactions using phenylboronic acid in the presence of a palladium catalyst to yield 6-phenylnaphthyridines . Heck protocols, utilizing palladium(II) acetate and triphenylphosphine, can also be used .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Synthesis

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its bromine substituent allows for various substitution reactions, making it useful in creating diverse naphthyridine derivatives. The synthesis typically involves bromination of 1,6-naphthyridine followed by esterification with ethyl chloroformate.

Common Reactions:

- Substitution Reactions: The bromine can be replaced by nucleophiles such as amines or thiols.

- Oxidation/Reduction: It can be oxidized to form naphthyridine oxides or reduced to produce other derivatives.

- Ester Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Preliminary studies suggest moderate effectiveness against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, while showing lower activity against Pseudomonas aeruginosa.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies demonstrate that derivatives can inhibit the growth of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), primarily through mechanisms like apoptosis induction and cell cycle arrest.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

Pharmacokinetics

This compound is predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier. This characteristic enhances its potential therapeutic applications in treating central nervous system disorders.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study:

A study published in MDPI highlighted that naphthyridine derivatives, including this compound, showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research emphasized the compound's moderate effectiveness against resistant strains . -

Anticancer Research:

Another investigation explored the anticancer effects of naphthyridine derivatives. Results indicated that structurally similar compounds could inhibit tumor growth in vitro by targeting specific signaling pathways associated with cancer cell survival . -

Pharmacological Studies:

Research findings suggest that this compound could serve as a lead structure for developing new drugs aimed at treating infections and cancers due to its favorable pharmacokinetic properties and biological activity .

Mecanismo De Acción

The mechanism of action of ethyl 8-bromo-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

- Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate

- Methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate

Comparison: Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activities.

Actividad Biológica

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C₁₁H₉BrN₂O₂

- Molar Mass : 281.11 g/mol

- Appearance : White to yellow solid

This compound belongs to the class of 1,6-naphthyridines, which are known for their diverse biological applications. The precise targets of this compound are currently unidentified; however, it is hypothesized to interact with biological pathways similar to other naphthyridine derivatives.

Potential Mechanisms Include:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits activity against various bacterial strains. It may interfere with bacterial metabolism or cell wall synthesis.

- Anticancer Properties : Research suggests that derivatives of this compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of specific enzymes involved in cell proliferation.

Antimicrobial Activity

This compound has shown promising results in preliminary antimicrobial studies. It is believed to be effective against a range of bacteria, including resistant strains.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

Anticancer Activity

Research on naphthyridine derivatives has indicated potential anticancer effects. A study demonstrated that certain derivatives could inhibit the growth of various cancer cell lines.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has high gastrointestinal absorption and is likely capable of crossing the blood-brain barrier. This property enhances its potential for therapeutic applications in treating central nervous system disorders.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in MDPI reported that naphthyridine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound was part of a series evaluated for its antibacterial properties, showing moderate effectiveness against resistant strains .

- Anticancer Research : Another study explored the anticancer potential of naphthyridine derivatives, revealing that compounds structurally similar to this compound could inhibit tumor growth in vitro . The mechanism involved targeting specific signaling pathways associated with cancer cell survival.

- Pharmacological Studies : Research indicated that this compound could serve as a lead structure for developing new drugs aimed at treating infections and cancers due to its favorable pharmacokinetic properties and biological activity .

Propiedades

IUPAC Name |

ethyl 8-bromo-1,6-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)8-3-7-4-13-6-9(12)10(7)14-5-8/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGMPPDBSSRDNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.